molecular formula C9H10ClNO B1466454 2-Chloro-3-(cyclopropylmethoxy)pyridine CAS No. 1482047-40-4

2-Chloro-3-(cyclopropylmethoxy)pyridine

Cat. No. B1466454
CAS RN: 1482047-40-4
M. Wt: 183.63 g/mol
InChI Key: UWWUDPHFZNZDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-3-(cyclopropylmethoxy)pyridine” is a chemical compound with the molecular formula C9H10ClNO . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains a nitrogen atom .


Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ether (aromatic), and 1 Pyridine .

Scientific Research Applications

Agrochemicals Synthesis

2-Chloro-3-(cyclopropylmethoxy)pyridine: is a valuable intermediate in the synthesis of agrochemicals. Its structural motif is common in compounds used for crop protection, playing a crucial role in the development of new pesticides. The unique combination of the pyridine ring and the chloro-cyclopropylmethoxy group can lead to compounds with enhanced biological activity against a wide range of pests .

Pharmaceutical Research

This compound serves as a precursor in pharmaceutical research, particularly in the synthesis of drugs that require a pyridine moiety as part of their structure. The presence of the chloro and cyclopropylmethoxy groups can significantly affect the pharmacokinetics and pharmacodynamics of the resulting drugs .

Development of Veterinary Products

In veterinary medicine, 2-Chloro-3-(cyclopropylmethoxy)pyridine can be used to create compounds that improve animal health. Its derivatives may be found in treatments for parasitic infections, demonstrating the compound’s versatility beyond human pharmaceuticals .

Organic Synthesis Research

As an intermediate in organic synthesis, this compound is involved in the preparation of various organic molecules. Its reactivity with other chemical entities allows for the creation of complex molecules that can have multiple applications in different fields of chemistry .

Material Science

In material science, derivatives of 2-Chloro-3-(cyclopropylmethoxy)pyridine could be used to modify the properties of materials, such as increasing their resistance to degradation or altering their electrical conductivity. This can be particularly useful in the development of new functional materials .

Fluorinated Compounds Research

The compound’s structure is conducive to further chemical modifications, such as fluorination. Research into fluorinated compounds, which include derivatives of pyridine, is a growing field due to their potential applications in various industries, including agrochemicals and pharmaceuticals .

properties

IUPAC Name

2-chloro-3-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUDPHFZNZDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(cyclopropylmethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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